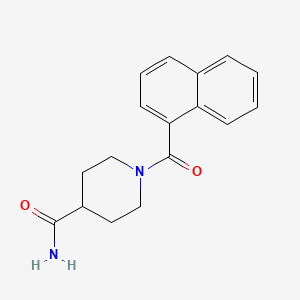

1-(1-naphthoyl)-4-piperidinecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

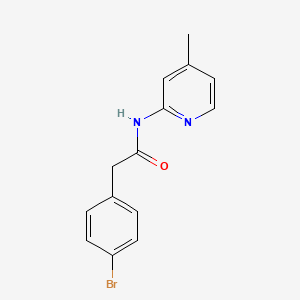

The compound “1-(1-naphthoyl)-4-piperidinecarboxamide” is a complex organic molecule. It contains a naphthoyl group, which is a two-ring aromatic system, attached to a piperidine ring, a six-membered ring containing one nitrogen atom, via an amide linkage .

Molecular Structure Analysis

The molecular structure of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely show the naphthoyl group and the piperidine ring connected by an amide bond . The exact structure would depend on the specific positions of these groups in the molecule.Chemical Reactions Analysis

The chemical reactions of “1-(1-naphthoyl)-4-piperidinecarboxamide” would likely be similar to those of other amides and naphthoyl compounds. For example, it might undergo hydrolysis under acidic or basic conditions to form 1-naphthoic acid and 4-piperidinecarboxamide .Aplicaciones Científicas De Investigación

Hypoxia-Responsive Prodrugs and Imaging Agents

Background

Tumor hypoxia induces adaptive reprogramming in cancer cells, leading to invasiveness and metastasis. Addressing this challenge requires innovative approaches. Enamine N-oxides, previously inaccessible structures, offer a promising solution.

Application Details

- Kang, D., Cheung, S. T., Wong-Rolle, A., & Kim, J. (2021). Enamine N-Oxides: Synthesis and Application to Hypoxia-Responsive Prodrugs and Imaging Agents. ACS Central Science, 7(4), 631–640

Coordination Chemistry and Ligand Tuning

Background

Coordination chemistry involves tuning metal ion properties using ligands. Enamine derivatives play a role in this field.

Application Details

- No specific reference found for this application. However, coordination chemistry principles apply

Organocatalysis and Asymmetric Synthesis

Background

Organocatalysis involves using organic molecules as catalysts. Enamine and iminium ion-mediated reactions have significant applications.

Application Details

- NobelPrize.org. (2021). Advanced Information: The Nobel Prize in Chemistry 2021

Oceanographic Research: HMS Challenger

Background

HMS Challenger, a warship transformed into a research vessel, set the blueprint for oceanographic expeditions.

Application Details

- Royal Museums Greenwich. (n.d.). How to Design a Research Ship: The Building of HMS Challenger

- Thomson, C. W., & Carpenter, W. B. (1877). The Voyage of H.M.S. Challenger Zoology 22 Report on the Foraminifera

- Corfield, P. (2003). The Silent Landscape: The Scientific Voyage of HMS Challenger

Direcciones Futuras

Propiedades

IUPAC Name |

1-(naphthalene-1-carbonyl)piperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2/c18-16(20)13-8-10-19(11-9-13)17(21)15-7-3-5-12-4-1-2-6-14(12)15/h1-7,13H,8-11H2,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGFKJVPGOJGWAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49642190 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1-(Naphthalene-1-carbonyl)-piperidine-4-carboxylic acid amide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-[(1-methyl-1H-indol-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B5854679.png)

![N,N-diethyl-4-{[4-(4-fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]methyl}aniline](/img/structure/B5854712.png)

![4,6-dimethyl-2-[(5-nitro-2-pyridinyl)thio]pyrimidine](/img/structure/B5854731.png)

![17-[(2,3-dimethoxybenzylidene)amino]-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5854738.png)

![2-[4-(acetylamino)phenoxy]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5854761.png)

![ethyl 4-{[(4H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5854765.png)

![N~3~-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-beta-alaninamide](/img/structure/B5854769.png)

![N-(5-methyl-3-isoxazolyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5854771.png)